molecular formula C8H20Cl2N2 B3081519 1-tert-Butylpiperazine dihydrochloride CAS No. 110469-59-5

1-tert-Butylpiperazine dihydrochloride

Cat. No.: B3081519
CAS No.: 110469-59-5
M. Wt: 215.16 g/mol
InChI Key: IZXIHCNVEXNZKH-UHFFFAOYSA-N
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Description

1-tert-Butylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances its stability and reactivity. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butylpiperazine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with piperazine in the presence of hydrochloric acid. The reaction typically proceeds under ambient temperature and pressure conditions, resulting in the formation of this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-tert-Butylpiperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-Butylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-tert-Butylpiperazine dihydrochloride can be compared with other similar compounds, such as:

    1-tert-Butylpiperazine hydrochloride: Similar in structure but with different chloride content.

    Piperazine dihydrochloride: Lacks the tert-butyl group, resulting in different chemical properties.

    N-Methylpiperazine dihydrochloride: Contains a methyl group instead of a tert-butyl group

The uniqueness of this compound lies in its tert-butyl group, which enhances its stability and reactivity compared to other piperazine derivatives .

Properties

IUPAC Name

1-tert-butylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2,3)10-6-4-9-5-7-10;;/h9H,4-7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXIHCNVEXNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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